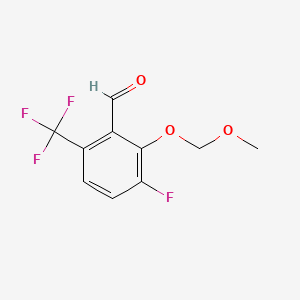
3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde: is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as methyl fluorosulfonyldifluoroacetate (Chen’s reagent) in the presence of copper(II) catalysts . The reaction conditions often require moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzoic acid.
Reduction: 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its structural features allow for the investigation of interactions with enzymes and receptors.
Medicine: In medicinal chemistry, the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Therefore, this compound can be used in the development of new drugs with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and materials with enhanced properties such as increased resistance to degradation and improved performance under extreme conditions .
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine
- 3-Fluoro-2’-methoxy-5’-methylbenzanilide
- 3-Fluoro-2-methoxy-4-(methylsulfonyl)benzaldehyde
Comparison: Compared to these similar compounds, 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde is unique due to the presence of both methoxymethoxy and trifluoromethyl groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H8F4O3 |
|---|---|
Poids moléculaire |
252.16 g/mol |
Nom IUPAC |
3-fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H8F4O3/c1-16-5-17-9-6(4-15)7(10(12,13)14)2-3-8(9)11/h2-4H,5H2,1H3 |
Clé InChI |
HGCBAGCSIKGJIR-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=CC(=C1C=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















